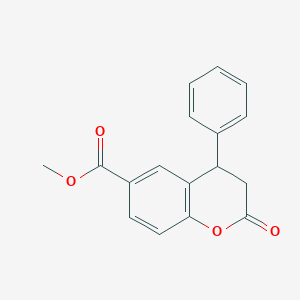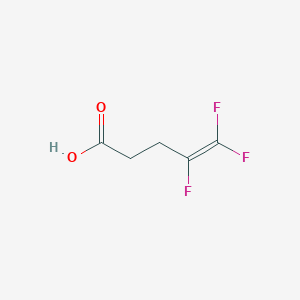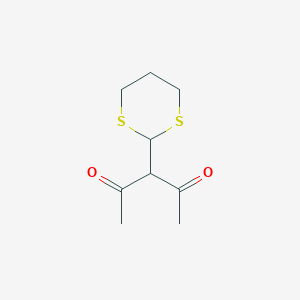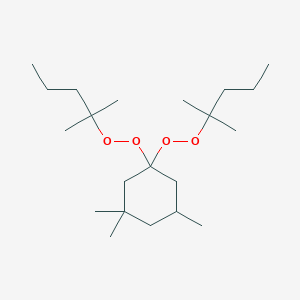
Methyl 2-oxo-4-phenyl-6-chromanecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions under specific conditions to achieve the desired molecular structure. A notable example is the synthesis of methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which was achieved via the modified Biginelli reaction, utilizing benzaldehyde, p-tolylurea, and methyl acetoacetate, promoted with microwave irradiation and catalyzed by TsOH under solvent-free conditions for high yield (Qing Chen, Qingjian Liu, Haiping Wang, 2012).
Scientific Research Applications
Fluorescent Chemosensors
Compounds similar to Methyl 2-oxo-4-phenyl-6-chromanecarboxylate have been explored for their potential in developing fluorescent chemosensors. These chemosensors can detect a wide range of analytes, including metal ions, anions, and neutral molecules, with high selectivity and sensitivity. Such sensors find applications in environmental monitoring, clinical diagnostics, and research laboratories to track biological and chemical processes (Roy, 2021).
Biopolymer Modifications
Derivatives of similar compounds have been used to chemically modify biopolymers like xylan, producing ethers and esters with specific properties. These modifications can lead to the development of new materials with applications ranging from drug delivery to antimicrobial agents, showcasing the compound's utility in biomaterials science (Petzold-Welcke et al., 2014).
Antioxidant Activity
Synthetic phenolic antioxidants, which share structural similarities with this compound, have been studied for their environmental occurrence, fate, human exposure, and toxicity. These compounds are used in various products to extend shelf life by preventing oxidation. Their widespread use has led to environmental and human exposure, raising concerns about potential health impacts (Liu & Mabury, 2020).
Pharmacological Agents
Research on compounds with a similar pharmacophore has focused on developing effective central nervous system agents. These agents can facilitate memory processes and attenuate cognitive function impairments, highlighting the potential for therapeutic applications in neurology and psychiatry (Veinberg et al., 2015).
Analytical Methods for Antioxidants
The study of antioxidants and their activity is crucial across various fields. Compounds with similar structures are often used as standards or reagents in assays to determine antioxidant activity, playing a vital role in food science, pharmacology, and environmental studies (Munteanu & Apetrei, 2021).
Safety and Hazards
properties
IUPAC Name |
methyl 2-oxo-4-phenyl-3,4-dihydrochromene-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-17(19)12-7-8-15-14(9-12)13(10-16(18)21-15)11-5-3-2-4-6-11/h2-9,13H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRRDCSIUBYJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634780 | |
| Record name | Methyl 2-oxo-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380636-42-0 | |
| Record name | Methyl 2-oxo-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)







